N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
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Overview
Description
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxane and pyridine intermediates, followed by their coupling with a trifluoromethoxy-substituted benzamide.
Oxane Intermediate Synthesis: The oxane ring can be synthesized through cyclization reactions involving diols and epoxides under acidic or basic conditions.
Pyridine Intermediate Synthesis: The pyridine moiety is often prepared via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reaction: The final step involves coupling the oxane and pyridine intermediates with 3-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in having a pyridine moiety but lacks the oxane and trifluoromethoxy groups.
4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: Shares the benzamide structure but differs in the substituents and overall structure.
Uniqueness
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide is unique due to its combination of an oxane ring, a pyridine moiety, and a trifluoromethoxy-substituted benzamide group
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)27-16-5-1-3-14(11-16)18(25)24-17(13-6-9-26-10-7-13)15-4-2-8-23-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRUEPZQUZBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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